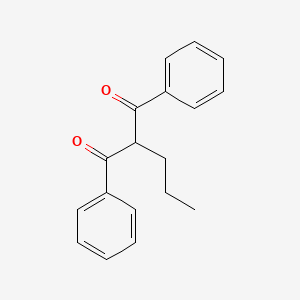

1,3-Diphenyl-2-propylpropane-1,3-dione

Description

1,3-Diphenyl-2-propylpropane-1,3-dione is a β-diketone derivative characterized by a central propane-1,3-dione backbone substituted with phenyl groups at positions 1 and 3 and a propyl group at position 2. Its molecular formula is C₁₈H₁₆O₂, with a molecular weight of 264.32 g/mol. The compound’s structure confers high lipophilicity, making it soluble in organic solvents like ethanol but insoluble in water .

Properties

CAS No. |

59875-95-5 |

|---|---|

Molecular Formula |

C18H18O2 |

Molecular Weight |

266.3 g/mol |

IUPAC Name |

1,3-diphenyl-2-propylpropane-1,3-dione |

InChI |

InChI=1S/C18H18O2/c1-2-9-16(17(19)14-10-5-3-6-11-14)18(20)15-12-7-4-8-13-15/h3-8,10-13,16H,2,9H2,1H3 |

InChI Key |

GNBZTZIQUDUQPO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diphenyl-2-propylpropane-1,3-dione can be synthesized through several methods. One common method involves the Claisen condensation of benzaldehyde with acetophenone, followed by cyclization and subsequent oxidation . The reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenyl-2-propylpropane-1,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the diketone groups to alcohols or other reduced forms.

Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic aromatic substitution reactions typically require reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1,3-Diphenyl-2-propylpropane-1,3-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-diphenyl-2-propylpropane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. For example, its antioxidant activity is attributed to its ability to donate electrons and neutralize free radicals . In biological systems, it may inhibit lipid peroxidation and protect cells from oxidative damage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Overview

The propane-1,3-dione core is a common motif in diverse compounds, with substituents dictating physicochemical properties and applications. Below is a comparative analysis of key analogs:

Table 1: Comparative Properties of Propane-1,3-dione Derivatives

Detailed Analysis

1-p-Cumenyl-3-phenylpropane-1,3-dione (Eusolex 8020)

- Structure : Features a cumenyl (4-isopropylphenyl) group at position 1 and a phenyl group at position 3.

- Properties: Yellow-white crystalline solid with a molecular weight of 266.32 g/mol.

- Applications : Used as a UV filter in sunscreens (up to 5% concentration). The cumenyl group enhances stability and UV absorption efficiency compared to simpler phenyl derivatives .

Diphacinone

- Structure : Contains an indan-1,3-dione core with a diphenylacetyl substituent.

- Properties : Higher molecular weight (340.48 g/mol) due to the fused indan ring. Acts as a vitamin K antagonist, disrupting blood clotting in rodents .

- Key Difference : The indan ring increases rigidity and bioactivity, contrasting with the flexible propane-1,3-dione backbone of the target compound.

Piperazine-2,3-dione Derivatives

- Structure : Cyclic diones with piperazine rings, e.g., 1,4-disubstituted derivatives.

- Properties : Improved lipophilicity (ClogP values >3.0) compared to linear diones, enhancing membrane permeability for anthelmintic activity .

- Applications : Effective against parasites like Enterobius vermicularis due to structural modifications enabling target engagement .

Indolin-2,3-dione Derivatives

Impact of Substituents on Properties

- Lipophilicity : The propyl group in this compound increases ClogP compared to phenyl or cumenyl derivatives, favoring organic solubility .

- Bioactivity: Rigid structures (e.g., diphacinone’s indan ring) enhance target specificity, whereas flexible chains (e.g., propyl) may improve synthetic versatility .

- Selectivity: Minor structural changes, such as replacing benzoxazolone with indolin-2,3-dione, drastically shift receptor affinity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.